molecular formula C14H23NO2 B2754546 Ethyl 2-(1-adamantyl)-2-aminoacetate CAS No. 100926-30-5

Ethyl 2-(1-adamantyl)-2-aminoacetate

Cat. No. B2754546
CAS RN: 100926-30-5
M. Wt: 237.343
InChI Key: JFUPACLSKQOLDS-UHFFFAOYSA-N
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Description

Ethyl 2-(1-adamantyl)-2-aminoacetate is a chemical compound that belongs to the class of adamantanes . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids, which are molecules possessing at least one adamantane unit .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been prepared as mixtures of diastereoisomers using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(1-adamantyl)-2-aminoacetate is characterized by the presence of an adamantane moiety, which is a tricyclic cage compound . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The high reactivity of adamantanes offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, Ethyl 2-adamantylidenecyanoacetate can be produced in quantitative yield by a reaction between adamantanone and ethyl cyanoacetate with a VO(acac)2 catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(1-adamantyl)-2-aminoacetate are characterized by its unique structural, biological, and stimulus-responsive properties . The adamantane moiety in ethyl threo -2- (1-adamantyl)-3-hydroxybutyrate, positioned closely to the reaction centre, disrupts the process of hydrolysis and the competitive process of retro-aldol reaction occurs producing 1-adamantylacetic acid .

Safety And Hazards

According to the safety data sheet, Ethyl 2-(1-adamantyl)-2-aminoacetate is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is a promising line of research in adamantane chemistry . Therefore, it is increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

ethyl 2-(1-adamantyl)-2-aminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-17-13(16)12(15)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,2-8,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUPACLSKQOLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-adamantyl)-2-aminoacetate

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